molecular formula C8H8O3S B1605316 2-(4-Hydroxyphenyl)sulfanylacetic acid CAS No. 42580-38-1

2-(4-Hydroxyphenyl)sulfanylacetic acid

Cat. No. B1605316
CAS RN: 42580-38-1
M. Wt: 184.21 g/mol
InChI Key: CZIOGAKNVFXOLU-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)sulfanylacetic acid is an organic compound with the molecular formula C8H8O3S and a molecular weight of 184.21 . It is also known by other synonyms such as [(4-hydroxyphenyl)sulfanyl]acetic acid .


Synthesis Analysis

The synthesis of 2-(4-Hydroxyphenyl)sulfanylacetic acid can be achieved through several steps :

  • Reacting 2-(4-hydroxyphenyl)ethyl acetate with a sodium hydroxide solution to finally produce 2-(4-hydroxyphenyl)sulfanylacetic acid .


Molecular Structure Analysis

The molecular structure of 2-(4-Hydroxyphenyl)sulfanylacetic acid consists of a benzene ring with a hydroxyl group at the para position, linked to a sulfanylacetic acid group .


Chemical Reactions Analysis

Phenolic acids, such as 2-(4-Hydroxyphenyl)sulfanylacetic acid, typically undergo bioconjugation during phase II of biotransformation, forming sulfates, along with other conjugates .


Physical And Chemical Properties Analysis

2-(4-Hydroxyphenyl)sulfanylacetic acid is a white crystalline solid with a melting point of 144.7-145 °C and a boiling point of 395.8±27.0 °C . It is soluble in water and alcohol, but slightly soluble in ether .

Scientific Research Applications

Drug Development for Heavy Metal Poisoning 2-(4-Hydroxyphenyl)sulfanylacetic acid has been used in drug development for heavy metal poisoning. Heavy metal poisoning is a serious health issue caused by the accumulation of heavy metals in the soft tissues of the body. This compound could potentially chelate these metals, reducing their toxicity and helping to eliminate them from the body.

Chemical Synthesis

This compound is used in chemical synthesis . Its unique structure makes it a valuable building block in the synthesis of more complex molecules .

Material Science

In material science, this compound could potentially be used in the development of new materials with unique properties. Its molecular structure could contribute to the properties of the resulting material .

Safety and Hazards

As an organic compound, 2-(4-Hydroxyphenyl)sulfanylacetic acid should be handled following general laboratory safety procedures . It may cause irritation to the eyes, skin, and respiratory system. Protective clothing, gloves, and eye protection should be worn when handling this compound .

properties

IUPAC Name

2-(4-hydroxyphenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4,9H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIOGAKNVFXOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866113
Record name [(4-Hydroxyphenyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42580-38-1
Record name NSC125981
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125981
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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